molecular formula C18H17ClO6 B5458415 methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate

methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate

Cat. No.: B5458415
M. Wt: 364.8 g/mol
InChI Key: FFIPKZSKWDXVHN-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a methoxybenzoate core and a chloromethylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate typically involves multiple steps. One common method includes the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of a strong acid catalyst. This reaction is followed by the acetylation of the resulting ester with acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]oxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO6/c1-11-8-13(19)5-7-14(11)24-10-17(20)25-15-6-4-12(18(21)23-3)9-16(15)22-2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIPKZSKWDXVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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